molecular formula C34H38N6O5 B15165373 L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide CAS No. 596110-77-9

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide

Cat. No.: B15165373
CAS No.: 596110-77-9
M. Wt: 610.7 g/mol
InChI Key: STXLNENQXJFBGU-XSNIZLJESA-N
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Description

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is a complex organic compound that features a combination of amino acids and heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and an indole moiety. These features make it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide typically involves multiple steps, starting from readily available amino acid precursors. The process often includes:

    Peptide Bond Formation: This step involves the coupling of amino acids using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form peptide bonds under mild conditions.

    Protection and Deprotection: Protecting groups like Boc or Fmoc are used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions (e.g., acidic or basic environments).

    Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, often involving intramolecular nucleophilic substitution or cycloaddition reactions.

    Final Coupling: The final step involves coupling the indole moiety with the peptide chain, typically using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, large-scale reactors for cyclization, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the peptide bonds or the indole ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly those involved in signal transduction pathways.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: An amino acid that serves as a precursor for the synthesis of various bioactive compounds.

    Indole-3-acetic acid: A plant hormone that shares the indole moiety with the compound.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, used in medicinal chemistry for their biological activity.

Uniqueness

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is unique due to its combination of multiple bioactive moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

596110-77-9

Molecular Formula

C34H38N6O5

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-[(3R)-3-(pyrrolidine-1-carbonyl)indol-3-yl]propan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C34H38N6O5/c35-26(18-23-12-14-24(41)15-13-23)31(43)39-29(32(44)38-28(30(36)42)19-22-8-2-1-3-9-22)20-34(33(45)40-16-6-7-17-40)21-37-27-11-5-4-10-25(27)34/h1-5,8-15,21,26,28-29,41H,6-7,16-20,35H2,(H2,36,42)(H,38,44)(H,39,43)/t26-,28-,29-,34-/m0/s1

InChI Key

STXLNENQXJFBGU-XSNIZLJESA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@]2(C=NC3=CC=CC=C32)C[C@@H](C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

C1CCN(C1)C(=O)C2(C=NC3=CC=CC=C32)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

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